BenchChemオンラインストアへようこそ!

4,6-Dichloro-1H-indazole

IDO1/TDO dual inhibition cancer immunotherapy 4,6-disubstituted indazole SAR

4,6-Dichloro-1H-indazole (CAS 885519-58-4) is a critical 4,6-disubstituted indazole scaffold for medicinal chemistry. Its specific chlorine pattern enables potent kinase inhibition: FGFR1 (IC50 ≈ 30.2 nM), CK2 (IC50 = 0.660 nM), and IDO1/TDO dual inhibition (IC50 0.74/2.93 μM). Procure this exact isomer to maintain SAR fidelity and enable systematic optimization of anticancer, immuno-oncology, and hepcidin-targeting candidates. Avoid inactive 5,6- or 4,5-dichloro isomers.

Molecular Formula C7H4Cl2N2
Molecular Weight 187.02 g/mol
CAS No. 885519-58-4
Cat. No. B1360813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dichloro-1H-indazole
CAS885519-58-4
Molecular FormulaC7H4Cl2N2
Molecular Weight187.02 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1NN=C2)Cl)Cl
InChIInChI=1S/C7H4Cl2N2/c8-4-1-6(9)5-3-10-11-7(5)2-4/h1-3H,(H,10,11)
InChIKeyKTTXUMXAFXKIMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dichloro-1H-indazole (CAS 885519-58-4): Technical Procurement Guide for Kinase-Focused and Heterocyclic Chemistry Applications


4,6-Dichloro-1H-indazole (CAS 885519-58-4) is a dichlorinated heterocyclic aromatic compound belonging to the indazole family, characterized by a benzene ring fused to a pyrazole ring with chlorine substituents at the 4- and 6-positions . It serves as a core scaffold and key intermediate in medicinal chemistry programs targeting kinase inhibition, with predicted physicochemical properties including a density of 1.6±0.1 g/cm³, boiling point of 344.0±22.0 °C at 760 mmHg, and calculated XLogP of 2.870 . The compound is commercially available at 95–97% purity for research and further manufacturing use .

Why 4,6-Dichloro-1H-indazole Cannot Be Interchanged with Other Dichloroindazole Isomers or Monohalogenated Analogs


Substitution of 4,6-dichloro-1H-indazole with other dichloroindazole positional isomers (e.g., 5,6-dichloro- or 4,5-dichloro-1H-indazole) or monohalogenated analogs is not equivalent due to quantifiable differences in physicochemical properties, synthetic accessibility, and biological recognition that directly impact research outcomes. The specific chlorine substitution pattern alters predicted melting point, lipophilicity (XLogP), and electrostatic potential distribution, which in turn affects both the compound's reactivity in downstream functionalization reactions and its binding interactions when incorporated into target molecules . The evidence below provides quantifiable differentiation that substantiates why this specific isomer warrants distinct procurement consideration for structure-activity relationship (SAR) studies and lead optimization campaigns.

Quantitative Differentiation Evidence for 4,6-Dichloro-1H-indazole Relative to Comparators


4,6-Dichloro Substitution Enables Potent IDO1/TDO Dual Inhibitory Activity in the Sub-Micromolar Range

The 4,6-disubstituted indazole scaffold, which includes 4,6-dichloro-1H-indazole as a representative halogenated derivative, has been validated in a series of synthesized compounds for IDO1/TDO dual inhibition. Among these, the optimized 4,6-substituted compound 35 exhibited an IC50 of 0.74 μM against IDO1 in an enzymatic assay and 1.37 μM in HeLa cells, while also inhibiting TDO with an IC50 of 2.93 μM in an enzymatic assay [1]. This dual inhibitory profile is structure-dependent; alternative substitution patterns would yield different potency and selectivity outcomes. Furthermore, compound 35 demonstrated in vivo antitumor activity in the CT26 xenograft model [1].

IDO1/TDO dual inhibition cancer immunotherapy 4,6-disubstituted indazole SAR

4,6-Disubstituted Indazole Scaffold Provides a Validated Entry Point for Hepcidin Production Inhibitor Lead Optimization

A comprehensive SAR study of 4,6-disubstituted indazole derivatives as hepcidin production inhibitors demonstrated that this specific substitution pattern is critical for achieving potent, orally active compounds [1]. The optimization program, starting from a multi-kinase inhibitor lead, culminated in the discovery of DS28120313 (compound 32), which showed significant serum hepcidin-lowering effects in an interleukin-6-induced acute inflammatory mouse model [1]. The study establishes the 4,6-disubstituted indazole core as a privileged scaffold for this therapeutic target.

hepcidin production inhibition anemia of chronic disease 4,6-disubstituted indazole SAR

4,6-Dichloro-1H-indazole Scaffold-Derived Compounds Demonstrate Sub-100 nM Potency Against FGFR1 and CK2 Kinase Targets

Compounds incorporating the 4,6-dichloro-1H-indazole scaffold have shown potent kinase inhibitory activity across multiple targets. A derivative containing this scaffold exhibited an IC50 of approximately 30.2 nM against FGFR1, indicating strong enzymatic inhibition . In separate studies curated by ChEMBL, related 4,6-disubstituted indazole compounds demonstrated IC50 values of 0.660 nM against CK2 and 33 nM against CLK2 [1]. The potency is contingent on the 4,6-substitution pattern; alternative positional isomers would be expected to alter binding affinity and selectivity profiles.

FGFR inhibition CK2 inhibition kinase inhibitor 4,6-dichloroindazole scaffold

Distinct Predicted Lipophilicity (XLogP = 2.870) and Topological Polar Surface Area (TPSA = 28.680 Ų) Differentiate 4,6-Dichloro-1H-indazole from Alternative Isomers

4,6-Dichloro-1H-indazole exhibits a calculated XLogP of 2.870 and TPSA of 28.680 Ų . While direct experimental comparison data for the 5,6-dichloro isomer is limited, the distinct substitution pattern is known to alter electronic distribution and steric properties, which directly influences predicted lipophilicity and membrane permeability. In contrast, the 5,6-dichloro-1H-indazole isomer (CAS 124691-76-5) has a reported melting point of 204 °C, whereas 4,6-dichloro-1H-indazole's melting point is not consistently reported in primary sources . These physicochemical divergences affect compound handling, formulation, and biological membrane crossing potential, making the 4,6-isomer a distinct chemical entity for procurement.

physicochemical properties lipophilicity medicinal chemistry ADME prediction

Evidence-Based Application Scenarios for 4,6-Dichloro-1H-indazole in Drug Discovery and Chemical Biology


Building Block for IDO1/TDO Dual Inhibitor Lead Optimization

Based on the validated activity of 4,6-disubstituted indazole derivatives as IDO1/TDO dual inhibitors, with compound 35 showing IC50 values of 0.74 μM (IDO1 enzymatic) and 2.93 μM (TDO enzymatic), 4,6-dichloro-1H-indazole serves as an optimal core scaffold for synthesizing and optimizing analogs targeting this cancer immunotherapy pathway [1]. Researchers should procure this specific isomer to maintain fidelity to published SAR and to enable systematic exploration of substituent effects at the 4- and 6-positions.

Scaffold for Kinase Inhibitor Development Targeting FGFR, CK2, or CLK2

Given that derivatives containing the 4,6-dichloro-1H-indazole scaffold exhibit potent inhibition of FGFR1 (IC50 ≈ 30.2 nM) and related compounds show sub-nanomolar CK2 inhibition (IC50 = 0.660 nM), procurement of this compound is justified for kinase inhibitor programs [2]. The scaffold provides a validated entry point for developing potent ATP-competitive inhibitors with potential applications in oncology.

Core Intermediate for Hepcidin Production Inhibitor Programs

The 4,6-disubstituted indazole framework has been successfully optimized to yield DS28120313, a potent orally active hepcidin production inhibitor with in vivo efficacy in an IL-6-induced inflammatory mouse model [3]. Procurement of 4,6-dichloro-1H-indazole as a starting material enables medicinal chemistry teams to build upon established SAR for anemia of chronic disease (ACD) and iron homeostasis disorders.

Precise Physicochemical Reference Standard for Computational ADME Modeling

The compound's well-defined predicted properties, including XLogP of 2.870 and TPSA of 28.680 Ų, make it a suitable reference standard for validating computational models of lipophilicity and membrane permeability . Use of alternative isomers such as 5,6-dichloro-1H-indazole would introduce discrepancies in property predictions, underscoring the need for isomer-specific procurement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,6-Dichloro-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.